

Bevasiranib COBALT Trial: A Comparative Analysis of a Terminated Phase III Study

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Compound of Interest

Compound Name: *Bevasiranib*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison and analysis of the **Bevasiranib** COBALT (Combining **Bevasiranib** And Lucentis Therapy) trial. The Phase III clinical trial was designed to evaluate the efficacy and safety of **bevasiranib**, a small interfering RNA (siRNA) therapeutic, as a maintenance therapy for wet age-related macular degeneration (AMD). However, the trial was prematurely terminated, and as a result, a complete statistical validation of the data is not publicly available. This guide summarizes the available information on the trial's design, experimental protocols, and the circumstances surrounding its termination, offering valuable insights for researchers in the field of ophthalmology and drug development.

Overview of the COBALT Trial

The COBALT study was a Phase III, randomized, double-blinded, parallel-assignment clinical trial intended to assess the efficacy of **bevasiranib** in maintaining visual acuity in patients with wet AMD who had been initially treated with ranibizumab (Lucentis®).[1][2] The trial was terminated following a recommendation from the Independent Data Monitoring Committee (IDMC), which concluded that the study was unlikely to meet its primary endpoint.[1][3][4][5]

Note on Data Availability: Detailed quantitative data and the full statistical analysis from the COBALT trial have not been publicly released following its early termination.[6] Therefore, a direct statistical validation and comparison of **bevasiranib**'s performance against the alternative (Lucentis® monotherapy) based on the COBALT trial's results cannot be provided.

The information presented here is based on the publicly available trial design and announcements regarding its termination.

Experimental Protocols

The COBALT trial was designed to compare the safety and effectiveness of two different dosing regimens of **bevasiranib** as a maintenance therapy against ranibizumab monotherapy.[\[6\]](#)[\[7\]](#)

Patient Population: The trial enrolled over 330 patients with wet AMD.[\[2\]](#)[\[7\]](#)

Trial Design: The study consisted of three treatment arms[\[8\]](#):

- Arm 1 (Control): Patients received intravitreal injections of ranibizumab (0.5 mg) every 4 weeks.[\[9\]](#)
- Arm 2 (**Bevasiranib** 8-week): Patients initially received three monthly injections of ranibizumab. Following this induction phase, they received intravitreal injections of **bevasiranib** every 8 weeks as a maintenance therapy.[\[8\]](#)[\[9\]](#)
- Arm 3 (**Bevasiranib** 12-week): Similar to Arm 2, patients received three initial monthly injections of ranibizumab, followed by intravitreal injections of **bevasiranib** every 12 weeks for maintenance.[\[8\]](#)[\[9\]](#)

Endpoints:

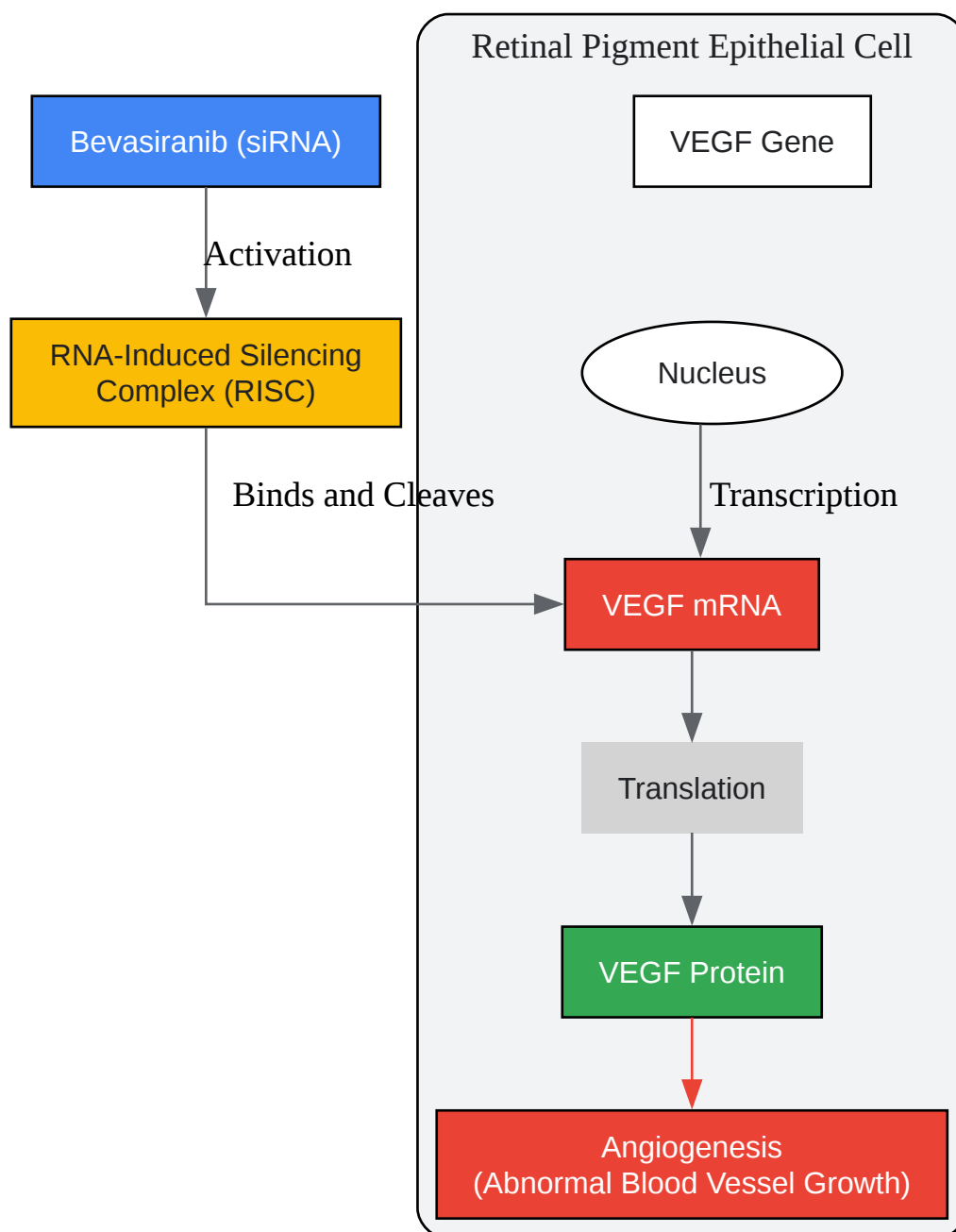
- Primary Endpoint: The primary efficacy measure was the proportion of patients who avoided a loss of three or more lines of vision at week 60.[\[8\]](#)
- Secondary Endpoint: A key secondary endpoint was the proportion of patients who achieved a successful visual acuity outcome without the need for rescue therapy with ranibizumab.[\[8\]](#)

Comparison of Treatment Arms in the COBALT Trial

Feature	Control Arm (Lucentis® Monotherapy)	Bevasiranib Maintenance Arm 1	Bevasiranib Maintenance Arm 2
Investigational Drug	Ranibizumab (Lucentis®)	Bevasiranib	Bevasiranib
Initial Treatment	Ranibizumab	Three monthly injections of Ranibizumab	Three monthly injections of Ranibizumab
Maintenance Dosing Frequency	Every 4 weeks	Every 8 weeks	Every 12 weeks
Primary Outcome Measure	Proportion of patients avoiding ≥3 lines of vision loss at week 60	Proportion of patients avoiding ≥3 lines of vision loss at week 60	Proportion of patients avoiding ≥3 lines of vision loss at week 60

Bevasiranib's Proposed Mechanism of Action

Bevasiranib is an siRNA therapeutic designed to silence the expression of vascular endothelial growth factor (VEGF), a key protein involved in the abnormal blood vessel growth characteristic of wet AMD.

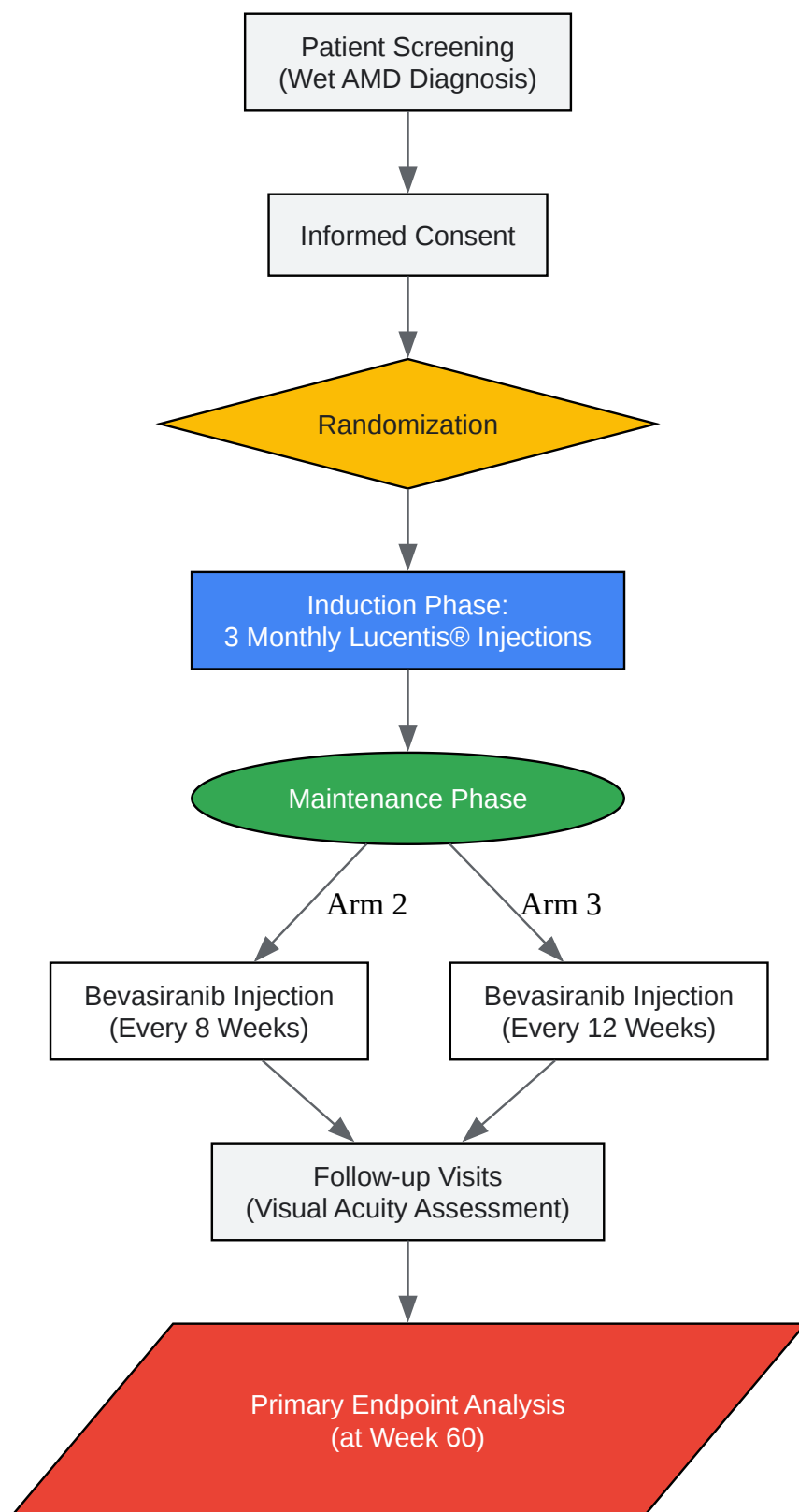


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Caption: Proposed RNAi mechanism of action for **Bevasiranib**.

COBALT Trial Experimental Workflow

The following diagram illustrates the planned workflow for a patient participating in the **Bevasiranib** maintenance arms of the COBALT trial.



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Caption: Experimental workflow for the COBALT trial's **Bevasiranib** arms.

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